REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].[C:10]1(O)(C)[CH:15]=[CH:14][C:13](C)=[CH:12][CH2:11]1.[OH-].[Na+].C(Br)CCCCC>C(O)C.O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:14][CH2:15][CH2:10][CH2:11][CH2:12][CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)O
|
Name
|
p-xylenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC=C(C=C1)C)(C)O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
371 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Br
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the oily matter
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C)OCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 384 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |